molecular formula C11H12ClNO2 B13730392 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride CAS No. 2847-90-7

5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride

Cat. No.: B13730392
CAS No.: 2847-90-7
M. Wt: 225.67 g/mol
InChI Key: SNAQBPFEZSUIKE-UHFFFAOYSA-N
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Description

5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H12ClNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride typically involves the reaction of bromobenzene with 4-chlorobutyronitrile, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce dihydropyrrole compounds.

Scientific Research Applications

5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-3,4-dihydro-2H-pyrrole
  • 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole
  • 5-(2-methylphenyl)-3,4-dihydro-2H-pyrrole

Uniqueness

5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride is unique due to the presence of the carboxylic acid and hydrochloride groups, which can enhance its solubility and reactivity. These functional groups also provide additional sites for chemical modification, making the compound versatile for various applications.

Properties

CAS No.

2847-90-7

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H11NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,10H,6-7H2,(H,13,14);1H

InChI Key

SNAQBPFEZSUIKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1C(=O)O)C2=CC=CC=C2.Cl

Origin of Product

United States

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